molecular formula C19H18F2N2O4S B2905654 2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 1448070-84-5

2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No.: B2905654
CAS No.: 1448070-84-5
M. Wt: 408.42
InChI Key: PFGQXKFAZOWANJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a 4-(2-oxopiperidin-1-yl)phenyl group and a difluoromethylsulfonyl substituent at the ortho position of the benzamide ring.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O4S/c20-19(21)28(26,27)16-6-2-1-5-15(16)18(25)22-13-8-10-14(11-9-13)23-12-4-3-7-17(23)24/h1-2,5-6,8-11,19H,3-4,7,12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGQXKFAZOWANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is Factor Xa , a key enzyme in the blood coagulation cascade. Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which is a necessary step in blood clot formation.

Biochemical Pathways

By inhibiting Factor Xa, the compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin. This results in a decrease in thrombin generation and ultimately inhibits the formation of blood clots.

Result of Action

The inhibition of Factor Xa and the subsequent disruption of the blood coagulation cascade can lead to a reduction in blood clot formation . This could potentially be beneficial in conditions where there is an increased risk of clot formation, such as in certain cardiovascular diseases.

Biological Activity

2-((difluoromethyl)sulfonyl)-N-(4-(2-oxopiperidin-1-yl)phenyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound has a molecular formula of C19_{19}H18_{18}F2_2N2_2O4_4S and a molecular weight of 408.4 g/mol. It features a difluoromethylsulfonyl group, which is known to enhance biological activity through improved binding affinity to various biological targets.

PropertyValue
Molecular FormulaC19_{19}H18_{18}F2_2N2_2O4_4S
Molecular Weight408.4 g/mol
CAS Number1448070-84-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of antiviral and anticancer properties. Its structure suggests potential interactions with various molecular targets, including enzymes and receptors involved in disease pathways.

Antiviral Activity

Recent studies have highlighted the antiviral mechanisms of related compounds within the N-phenyl benzamide class. For instance, derivatives have shown efficacy against enteroviruses, with IC50_{50} values indicating significant antiviral potency (e.g., IC50_{50} values as low as 5.7 ± 0.8 μM against EV71 strains) . The mechanism appears to involve direct interaction with viral capsids, preventing viral entry into host cells.

Case Study: Enterovirus Inhibition

In a study assessing the antiviral activity of N-phenyl benzamide derivatives, compounds similar to this compound demonstrated significant inhibition of enterovirus replication. The selectivity index (SI), which measures the safety margin between antiviral efficacy and cytotoxicity, was favorable for several derivatives, indicating their potential as therapeutic agents against viral infections.

Anticancer Activity

The compound's potential as an anticancer agent is supported by its structural features that may allow it to inhibit key kinases involved in tumor growth and proliferation. Similar compounds have shown promise in targeting CDK2/Cyclin A pathways, which are critical for cell cycle regulation .

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : The difluoromethylsulfonyl group can enhance binding to active sites on target enzymes.
  • Modulation of Protein Interactions : The compound may alter the conformation of proteins involved in viral replication or cancer cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzamide core and piperidine moiety can lead to significant changes in potency and selectivity against specific biological targets. For example, substituents at specific positions on the benzene ring have been shown to influence both antiviral and anticancer activities .

Summary of Research Findings

The following table summarizes key findings from various studies on compounds related to this compound:

Study FocusFindings
Antiviral ActivityIC50_{50}: 5.7 ± 0.8 μM against EV71 strains
Anticancer PotentialInhibition of CDK2/Cyclin A pathways
Selectivity IndexFavorable SI values indicating low cytotoxicity

Comparison with Similar Compounds

Compound A : N-(4-{[2-(3-Pyridinyl)-1-piperidinyl]sulfonyl}phenyl)-2-(trifluoromethyl)benzamide

  • Key Features :
    • Trifluoromethyl group on benzamide (vs. difluoromethylsulfonyl in the target compound).
    • Piperidinylsulfonyl group (vs. 2-oxopiperidinyl in the target).
  • The non-oxidized piperidine ring lacks the hydrogen-bonding capability of the 2-oxopiperidinyl lactam, possibly reducing solubility and target affinity .

Compound B : 4-(1H-Imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide

  • Key Features :
    • Imidazole ring at the benzamide para position (vs. oxopiperidinylphenyl in the target).
    • Sulfamoyl linkage to a 5-methylisoxazole group.
  • Comparison: The imidazole ring introduces a planar, aromatic heterocycle, contrasting with the non-aromatic 2-oxopiperidinyl group. This difference may influence binding to enzymatic targets (e.g., kinases vs. proteases).

Compound C : Venetoclax (4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide)

  • Key Features :
    • Complex benzamide scaffold with multiple aromatic and heterocyclic substituents.
    • Sulfonamide linked to a nitroaryl group.
  • The difluoromethylsulfonyl group in the target compound may offer superior metabolic stability compared to Venetoclax’s nitro group, which is prone to reduction .

Functional Group Analysis

Feature Target Compound Compound A Compound B Compound C
Benzamide Substituent Difluoromethylsulfonyl (ortho) Trifluoromethyl (ortho) Imidazole (para) Pyrrolopyridinyloxy (ortho)
Sulfonyl Group Difluoromethyl Piperidinyl Sulfamoyl (linked to isoxazole) Nitroarylsulfonyl
Heterocycle 2-Oxopiperidinyl (lactam) Piperidinyl (non-oxidized) Imidazole Tetrahydro-2H-pyran, pyrrolopyridine
Molecular Weight ~450–500 g/mol (estimated) 489.51 g/mol ~350–400 g/mol (estimated) 868.44 g/mol
Key Properties Enhanced metabolic stability, rigidity High lipophilicity Planar aromaticity High target specificity

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for this compound?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Sulfonylation: Reacting the difluoromethylsulfonyl chloride with a benzamide precursor in dichloromethane (DCM) at room temperature for 24 hours (yield: ~75%) .

Amidation: Coupling the intermediate with 4-(2-oxopiperidin-1-yl)aniline using dimethylformamide (DMF) and a base like N,N-diisopropylethylamine (DIEA) at 50°C (yield: ~82%) .

Purification: Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane).
Characterization:

  • NMR Spectroscopy: Confirm regiochemistry of the sulfonyl and amide groups.
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ peak at m/z 435.12).
  • HPLC: Assess purity (>95% for biological assays).

Advanced: How do structural modifications influence biological activity?

Methodological Answer:
Comparative studies using analogs highlight:

  • Fluorine Substitution: Replacing the difluoromethyl group with trifluoromethyl reduces metabolic stability but enhances target binding (e.g., IC50 decreased from 15.2 nM to 8.7 nM for kinase inhibition) .
  • Piperidinone Ring Modifications: Introducing methyl groups at the 3-position of the piperidinone ring improves solubility but may reduce blood-brain barrier penetration .
    Experimental Design:
  • Synthesize analogs via parallel chemistry.
  • Test activity in enzyme inhibition assays (e.g., kinase panels) and cellular models (e.g., cancer cell lines).

Advanced: What strategies elucidate its mechanism of action in cancer models?

Methodological Answer:

  • Kinase Profiling: Use broad-spectrum kinase assays to identify primary targets (e.g., VEGFR2 inhibition observed at IC50 = 12.3 nM) .
  • Xenograft Studies: Administer the compound (10 mg/kg, oral) to nude mice bearing glioblastoma tumors; monitor tumor volume reduction via MRI over 28 days .
  • Transcriptomics: RNA-seq analysis of treated cells to identify dysregulated pathways (e.g., apoptosis and angiogenesis).

Basic: How to address discrepancies in reported physicochemical data?

Methodological Answer:

  • Melting Point Variability: Cross-validate using differential scanning calorimetry (DSC) and hot-stage microscopy.
  • Spectral Data: Compare NMR chemical shifts across solvents (DMSO-d6 vs. CDCl3) to rule out solvent-induced artifacts .
  • Reproducibility: Replicate synthesis and characterization in independent labs using standardized protocols.

Advanced: What methodologies assess ADME properties?

Methodological Answer:

  • Absorption: Caco-2 monolayer assay (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .
  • Metabolism: Incubate with human liver microsomes (HLM); calculate intrinsic clearance (e.g., Clint = 25 mL/min/kg).
  • In Vivo PK: Administer intravenously (2 mg/kg) and orally (10 mg/kg) to Sprague-Dawley rats; measure plasma half-life (t1/2 = 4.2 h) and bioavailability (F = 65%) .

Advanced: How does it compare to sulfonamide analogs in enzyme modulation?

Methodological Answer:
Table 1: Enzyme Inhibition Profiles

AnalogTarget EnzymeIC50 (nM)Reference
Parent CompoundKinase A12.3
Chlorophenyl AnalogKinase A15.2
Trifluoromethyl AnalogKinase A8.7

Key Insight: Fluorine substitution enhances target affinity but may increase off-target effects.

Basic: What material science applications exist?

Methodological Answer:

  • Optical Materials: Study UV-Vis absorption (λmax = 320 nm) for potential use in organic LEDs .
  • Polymer Additives: Test thermal stability via thermogravimetric analysis (TGA; decomposition at 280°C) .

Advanced: How to employ it in pathway elucidation studies?

Methodological Answer:

  • CRISPR Screening: Treat gene-knockout libraries (e.g., Brunello Library) to identify synthetic lethal partners.
  • Proteomics: Use affinity-based pull-down assays with a biotinylated derivative to map binding partners .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.